4-Ethyl-N-(7-methoxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 432.52 g/mol. This compound is classified as a piperazine derivative, featuring a quinazoline moiety and is recognized for its biological activity, particularly as an inhibitor of alpha-1 adrenoceptors, which are involved in various physiological processes including vasoconstriction and blood pressure regulation .
This compound can be sourced from various chemical suppliers, such as VWR and MuseChem, where it is available in high purity (≥95%) forms. It is often stored in a cool, dark place to maintain stability . In terms of classification, it falls under the category of synthetic organic compounds with potential pharmacological applications.
The synthesis of 4-Ethyl-N-(7-methoxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. While specific synthetic pathways may vary, the general approach includes:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 4-Ethyl-N-(7-methoxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide features several key functional groups:
The compound's structural representation can be visualized using SMILES notation: O=C(N1CCN(CC)CC1)C2=CN=C(C=C2)C(=O)N(C(C)=C)C(C)=C
.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are critical for optimizing the compound's efficacy in therapeutic applications .
The mechanism of action for 4-Ethyl-N-(7-methoxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide primarily involves its role as an antagonist at alpha-1 adrenoceptors. By binding to these receptors, it inhibits their activation by endogenous catecholamines like norepinephrine. This blockade leads to:
Key physical and chemical properties include:
These properties influence its handling, storage, and application in laboratory settings .
4-Ethyl-N-(7-methoxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide has potential applications in:
Its unique structural features make it a valuable candidate for further research into therapeutic applications .
The synthesis of 4-Ethyl-N-(7-methoxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide (CAS: 2109805-51-6) relies on convergent strategies that assemble the quinazoline core prior to introducing the piperazine-vinylphenyl components. Two principal routes have been optimized for pharmaceutical research applications [1] [4]:
Route 1 (Linear Assembly):This approach begins with functionalized anthranilic acid derivatives. 4-Chlorobutyryl chloride undergoes acylation with anthranilic acid to form 2-(4-chloro-butanamido)-benzoic acid, followed by cyclodehydration using acetic anhydride to yield the benzoxazinone intermediate (3) [4]. Subsequent nucleophilic addition with 3-vinyl aniline introduces the vinylphenylamino group at C4 of the quinazoline scaffold. The C6-methoxy group is installed prior to this step via electrophilic aromatic substitution. Finally, carboxamide coupling with N-ethylpiperazine under activating conditions completes the synthesis.
Route 2 (Convergent Coupling):A modular strategy involves pre-forming the 4-((3-vinylphenyl)amino)-7-methoxyquinazolin-6-amine fragment. SNAr reaction with 1-(ethyl)piperazine-1-carboxylic acid chloride under Schotten-Baumann conditions then furnishes the target compound. This method benefits from commercial availability of advanced intermediates but requires stringent control during the carboxylic acid activation step to avoid diacylation [1] [7].
Optimization Insights:
Table 1: Comparative Analysis of Synthetic Routes to Quinazoline-Piperazine Core
Synthetic Step | Route 1 Yield | Route 2 Yield | Critical Parameters |
---|---|---|---|
Benzoxazinone Formation | 65% | N/A | DMF, 70°C, acetic anhydride stoichiometry |
Quinazoline C4 Amination | 90% | 85% | Ethanol reflux, 3-vinyl aniline excess (1.8 eq) |
Piperazine Carboxamide Coupling | 75% | 82% | DCM/DMF (4:1), EDC/HOBt, 0°C→RT |
Overall Isolated Yield | 32% | 45% | Route 2 advantages: fewer steps, higher convergence |
Functionalization at the quinazoline C4 position requires selective catalytic systems due to competing reactivity and potential vinyl group degradation. Two catalytic approaches dominate:
Palladium-Catalyzed Buchwald-Hartwig Amination:Employing Pd₂(dba)₃/XPhos (2-5 mol%) enables coupling of 4-chloro-7-methoxyquinazoline precursors with 3-vinylaniline in toluene at 100°C. This method achieves >85% yield but necessitates oxygen-free conditions to prevent vinyl group oxidation [4] [7].
Copper-Mediated Ullmann-Goldberg Reaction:A lower-cost alternative uses CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%) in DMSO at 130°C, providing 78-82% yield. While operationally simpler, extended reaction times (24-36 h) risk oligomerization of the vinyl moiety via Michael additions [7].
Solvent Influence on Vinyl Stability:Polar aprotic solvents (DMSO, DMF) enhance copper catalyst solubility but accelerate competing vinyl polymerization. Adding radical inhibitors (e.g., 4-methoxyphenol, 1000 ppm) suppresses this side reaction without impacting amination kinetics. Temperature optimization studies confirm 110°C as optimal for Cu systems, balancing conversion against degradation [4] [7].
Table 2: Catalytic Performance for C4-Vinylphenylamino Functionalization
Catalyst System | Solvent | Temp (°C) | Yield (%) | Vinyl Integrity (%) | Key Challenge |
---|---|---|---|---|---|
Pd₂(dba)₃/XPhos (2 mol%) | Toluene | 100 | 88 | >99 | Catalyst cost, oxygen sensitivity |
CuI/DMCD (10 mol%) | DMSO | 130 | 82 | 95 | Vinyl oligomerization (5-7% yield loss) |
CuI/DMCD + inhibitor | DMSO | 110 | 80 | 99 | Longer reaction time (24 h) |
The final carboxamide coupling between the quinazoline amine and 1-(ethyl)piperazine-1-carbonyl chloride is yield-critical. Parameters were systematically optimized [8] [10]:
Solvent Selection:
Carbodiimide Activation (EDC/HOBt):Stoichiometric EDC with catalytic HOBt (0.1 equiv.) in 77% DMSO/water at pH 5.0 (MES buffer) achieves 90% coupling efficiency. pH control is essential:
Temperature Profiling:Couplings performed at 0°C→RT minimize racemization and O-acylisourea intermediate degradation. Isolated yields drop from 82% to 68% when reactions exceed 25°C due to HOBt-catalyzed side product formation [8].
Table 3: Solvent and pH Impact on Carboxamide Coupling Efficiency
Solvent System | pH | Coupling Reagent | Reaction Temp (°C) | Isolated Yield (%) | Coupling Efficacy (%) |
---|---|---|---|---|---|
DCM | 5.5 | EDC/HOBt (1.0:0.3 eq) | 0 → 25 | 75 | 81 |
DMC | 5.5 | Mukaiyama’s Reagent | 0 → 25 | 72 | 78 |
DMSO/H₂O (77:23) | 5.0 | EDC/HOBt (1.0:0.1 eq) | 0 → 20 | 86 | 93 |
DMSO/H₂O (77:23) | 6.0 | EDC/HOBt (1.0:0.1 eq) | 0 → 20 | 62 | 67 |
Scale-up to >100g batches revealed process-related impurities requiring stringent control:
Key Impurities Identified:
Analytical Control Strategies:
Purification Protocols:Final recrystallization from ethyl acetate/n-heptane (1:5) reduces total impurities to <0.3%, meeting pharmaceutical research standards (≥95% purity) [1].
Table 4: Major Process-Related Impurities and Control Methods
Impurity | Origin | Detection Method | Typical Level | Purification Strategy |
---|---|---|---|---|
Brominated Quinazoline | Bromide contamination in precursors | HPLC-UV (RRT 0.89) | ≤0.8% | Silica gel chromatography |
N-Acylurea | EDC rearrangement product | LC-MS [M+H]+ m/z 455.20 | ≤1.2% | Aqueous wash (pH 7.0 buffer) |
Vinyl Dimer | Thermal oligomerization | GC-MS (ret. time 14.2 min) | ≤0.5% | Recrystallization (EtOAc/heptane) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7